4,8-Dimethyl-5'-acetylpsoralen
Overview
Description
4,8-Dimethyl-5’-acetylpsoralen is a chemical compound with the molecular formula C15H12O4 and a molecular weight of 256.25 g/mol . It belongs to the psoralen family, which are naturally occurring photoactive compounds found in plants. Psoralens are known for their ability to form cross-links with DNA when activated by ultraviolet light, making them useful in various therapeutic applications .
Preparation Methods
The synthesis of 4,8-Dimethyl-5’-acetylpsoralen typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of coumarin derivatives, which are reacted with acetylating agents to introduce the acetyl group at the desired position . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
4,8-Dimethyl-5’-acetylpsoralen undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the acetyl or methyl groups, often using nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4,8-Dimethyl-5’-acetylpsoralen has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,8-Dimethyl-5’-acetylpsoralen involves its ability to intercalate into DNA and form covalent bonds with pyrimidine bases upon activation by ultraviolet light. This leads to the formation of DNA cross-links, which can inhibit DNA replication and transcription, ultimately causing cell apoptosis. The molecular targets include DNA and various proteins involved in DNA repair pathways .
Comparison with Similar Compounds
4,8-Dimethyl-5’-acetylpsoralen can be compared with other psoralen derivatives such as 4,5’,8-trimethylpsoralen and 8-methoxypsoralen. While all these compounds share the ability to form DNA cross-links upon photoactivation, 4,8-Dimethyl-5’-acetylpsoralen is unique in its specific substitution pattern, which may influence its photoreactivity and biological effects . Similar compounds include:
- 4,5’,8-Trimethylpsoralen
- 8-Methoxypsoralen
- 5-Methylpsoralen
Properties
IUPAC Name |
2-acetyl-5,9-dimethylfuro[3,2-g]chromen-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-7-4-13(17)19-15-8(2)14-10(5-11(7)15)6-12(18-14)9(3)16/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRJWHQDGHZVNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C3C=C(OC3=C2C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80150739 | |
Record name | 4,8-Dimethyl-5'-acetylpsoralen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80150739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114460-33-2 | |
Record name | 4,8-Dimethyl-5'-acetylpsoralen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114460332 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,8-Dimethyl-5'-acetylpsoralen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80150739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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